1-Cbz-2-benzyl-2-azetidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cbz-2-benzyl-2-azetidinecarboxylic acid is a synthetic organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol It is characterized by the presence of an azetidine ring, a benzyl group, and a carbobenzyloxy (Cbz) protecting group
Preparation Methods
The synthesis of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.
Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality during subsequent synthetic steps.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
1-Cbz-2-benzyl-2-azetidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine ring positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-Cbz-2-benzyl-2-azetidinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Cbz-2-benzyl-2-azetidinecarboxylic acid can be compared with other similar compounds, such as:
1-Cbz-2-benzyl-2-pyrrolidinecarboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, leading to different chemical properties and reactivity.
1-Cbz-2-benzyl-2-piperidinecarboxylic acid: The presence of a piperidine ring in this compound results in distinct biological activities and applications.
1-Cbz-2-benzyl-2-azetidinecarboxamide: This compound has an amide group instead of a carboxylic acid group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties .
Properties
IUPAC Name |
2-benzyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17(22)19(13-15-7-3-1-4-8-15)11-12-20(19)18(23)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXHGMSWYSWAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.